ADRA1D receptor antagonist 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

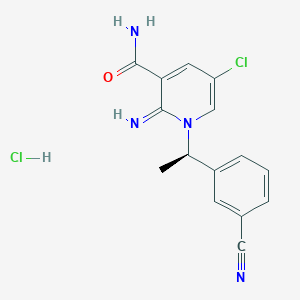

Structure

3D Structure of Parent

特性

分子式 |

C15H14Cl2N4O |

|---|---|

分子量 |

337.2 g/mol |

IUPAC名 |

5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C15H13ClN4O.ClH/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21;/h2-6,8-9,18H,1H3,(H2,19,21);1H/t9-;/m1./s1 |

InChIキー |

XUCZRJDRBBJCTE-SBSPUUFOSA-N |

異性体SMILES |

C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl |

正規SMILES |

CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ADRA1D Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in the regulation of vascular tone and cell proliferation. As a member of the α1-adrenoceptor family, it is activated by the endogenous catecholamines norepinephrine (B1679862) and epinephrine. Antagonists of the ADRA1D receptor are of significant interest in drug development for their potential therapeutic applications in cardiovascular diseases and other conditions. This technical guide provides a comprehensive overview of the mechanism of action of ADRA1D receptor antagonists, detailing the receptor's signaling pathways, the molecular interactions of antagonists, and the experimental protocols used for their characterization.

The ADRA1D Receptor and its Signaling Pathways

The ADRA1D receptor, like other α1-adrenoceptors, is coupled to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gαq subunit, initiating a cascade of intracellular signaling events.

The canonical signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event in cellular responses mediated by ADRA1D, such as smooth muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, influencing cellular processes like cell growth, proliferation, and differentiation. The activation of the mitogen-activated protein kinase (MAPK) cascade is another significant downstream effect of ADRA1D stimulation, contributing to its role in regulating cell proliferation.[1][2]

Mechanism of Action of ADRA1D Receptor Antagonists

ADRA1D receptor antagonists function by competitively binding to the receptor, thereby preventing the binding of endogenous agonists like norepinephrine and epinephrine. This competitive inhibition blocks the conformational change required for receptor activation and subsequent Gq/11 protein coupling. As a result, the downstream signaling cascade is inhibited, leading to a reduction in PLC activation, IP3 and DAG production, intracellular calcium mobilization, and PKC and MAPK pathway activation.

The primary mechanism of action is competitive antagonism . This means that the antagonist binds reversibly to the same site as the agonist. The degree of inhibition depends on the concentration of the antagonist and its affinity for the receptor relative to the agonist. In functional assays, the presence of a competitive antagonist causes a parallel rightward shift in the agonist's concentration-response curve without a change in the maximal response.

Some compounds, initially classified as antagonists, may also exhibit inverse agonism . These ligands not only block agonist activity but also reduce the basal, or constitutive, activity of the receptor in the absence of an agonist.

Quantitative Data for ADRA1D Receptor Antagonists

The affinity of an antagonist for the ADRA1D receptor is a critical parameter in determining its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the pA2 value derived from functional assays.

| Compound | Receptor Subtype | Species | pKi or Ki | Reference |

| ADRA1D receptor antagonist 1 | α1D | - | Ki = 1.6 nM | [3] |

| BMY 7378 | α1D | Rat | Ki = 2 nM | [1][2][4] |

| BMY 7378 | α1A | Rat | Ki = 800 nM | [1][2][4] |

| BMY 7378 | α1B | Hamster | Ki = 600 nM | [1][2][4] |

| BMY 7378 | α1D | Human | pKi = 9.4 | [5] |

| BMY 7378 | α1B | Human | pKi = 7.2 | [5] |

| BMY 7378 | α1c (α1A) | Human | pKi = 6.6 | [5] |

| Tamsulosin | α1D | Human | pKi = 9.85 | [1] |

| Tamsulosin | α1A | Human | pKi = 10.38 | [1] |

| Tamsulosin | α1B | Human | pKi = 9.33 | [1] |

| Prazosin | α1D | Human | - | [1] |

| Alfuzosin | α1D | Human | - | [1] |

| Compound | Functional Assay | Tissue/System | pA2 / pKB | Reference |

| BMY 7378 | Phenylephrine-induced contraction | Rat Aorta | pA2 = 8.9 | [4] |

| Tamsulosin | Noradrenaline-induced contraction | Rat Aorta (α1D) | pKB = 10.1 | [2][3] |

| Tamsulosin | Noradrenaline-induced contraction | Rat Spleen (α1B) | pKB = 8.9-9.2 | [2][3] |

| Tamsulosin | Noradrenaline-induced contraction | Human Prostate | pKB = 10.0 | [2] |

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the ADRA1D receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human ADRA1D receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin, a non-selective α1-antagonist), and varying concentrations of the unlabeled antagonist.

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled competing ligand (e.g., phentolamine) is included.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Isolated Tissue Contraction (e.g., Rat Aorta)

This assay assesses the ability of an antagonist to inhibit the physiological response (contraction) induced by an agonist in a tissue that endogenously expresses ADRA1D receptors.

Detailed Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and dissect the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings (e.g., 2-3 mm in width).

-

Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the tissues to equilibrate under a resting tension (e.g., 1.5-2 g) for at least 60 minutes.

-

-

Experimental Protocol:

-

Obtain a cumulative concentration-response curve for an α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine) to establish a baseline response.

-

Wash the tissues and allow them to return to the baseline tension.

-

Incubate the tissues with a fixed concentration of the ADRA1D antagonist for a predetermined period (e.g., 30-60 minutes).

-

In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat this procedure with increasing concentrations of the antagonist.

-

-

Data Analysis (Schild Analysis):

-

Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist. This is expressed as the dose ratio (DR), which is the ratio of the agonist EC50 in the presence and absence of the antagonist.

-

Construct a Schild plot by graphing log(DR-1) versus the logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity.

-

The pA2 value is determined from the x-intercept of the regression line. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. For a competitive antagonist, the pA2 is theoretically equal to the pKB (the negative logarithm of the antagonist's dissociation constant).[6][7][8][9]

-

Functional Assay: Intracellular Calcium Mobilization

This cell-based assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium.

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the ADRA1D receptor in a 96- or 384-well plate and grow to confluence.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

-

-

Assay Protocol:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the ADRA1D antagonist to the wells and incubate for a short period.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument that can measure fluorescence changes in real-time.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of an agonist (e.g., phenylephrine) into the wells to stimulate the receptor.

-

Monitor the change in fluorescence intensity over time. The binding of Ca2+ to the dye results in a significant increase in its fluorescence.

-

-

Data Analysis:

-

The peak fluorescence response following agonist addition is measured for each antagonist concentration.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.[10][11][12][13][14]

-

Conclusion

The mechanism of action of ADRA1D receptor antagonists is centered on their ability to competitively inhibit the binding of endogenous agonists, thereby blocking the Gq/11-mediated signaling cascade that leads to intracellular calcium release and activation of other downstream pathways. A thorough understanding of this mechanism, supported by robust quantitative data from well-defined experimental protocols, is essential for the discovery and development of novel therapeutic agents targeting the ADRA1D receptor. The methodologies outlined in this guide provide a framework for the comprehensive characterization of such compounds.

References

- 1. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Schild equation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 13. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

The Discovery and Synthesis of Selective ADRA1D Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of selective antagonists for the α1D-adrenergic receptor (ADRA1D). The ADRA1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is implicated in various physiological processes, including the regulation of blood pressure.[1] The development of selective antagonists for this receptor subtype is a key area of interest for therapeutic intervention in cardiovascular and other diseases.

Core Concepts in ADRA1D Antagonist Discovery

The discovery of selective ADRA1D antagonists typically follows a structured drug discovery workflow. This process begins with target identification and validation, followed by high-throughput screening of compound libraries to identify initial hits. Promising candidates then undergo lead optimization to improve potency, selectivity, and pharmacokinetic properties. Key experimental assays, including radioligand binding and functional assays, are employed throughout this process to characterize the pharmacological profile of the compounds.

Key ADRA1D Receptor Antagonists

Several compounds have been identified as selective antagonists of the ADRA1D receptor. Among the most notable are BMY 7378, A-315456, and cystazosin. These compounds exhibit varying degrees of selectivity for the ADRA1D subtype over the α1A and α1B subtypes.

Quantitative Data Summary

The binding affinities of various antagonists for the human α1-adrenergic receptor subtypes are summarized in the table below. This data is crucial for comparing the potency and selectivity of different compounds.

| Compound | ADRA1A Ki (nM) | ADRA1B Ki (nM) | ADRA1D Ki (nM) | Selectivity (Fold, D vs A/B) | Reference |

| BMY 7378 | 800 | 600 | 2 | ~300-400 | [2] |

| A-315456 | ~600 | ~14 | 0.2 | ~70-3000 | [3] |

| Prazosin (B1663645) | 0.26 | 0.35 | 0.47 | Non-selective | [4] |

| Doxazosin | 0.26 | 0.35 | 0.47 | Non-selective | [4] |

| Tamsulosin | 0.04 | 0.47 | 0.14 | ~3 (A-selective) | [5] |

| Cystazosin | >1000 | >1000 | ~100 | Selective for D | [6] |

Note: Ki values are approximate and can vary based on experimental conditions. The selectivity is calculated as a ratio of Ki values (Ki of subtype A or B / Ki of subtype D).

ADRA1D Receptor Signaling Pathway

The ADRA1D receptor primarily signals through the Gq/11 family of G proteins.[1][7][8] Activation of the receptor by an agonist leads to a cascade of intracellular events, culminating in a physiological response.

Experimental Protocols

Radioligand Binding Assay for ADRA1D Receptor

This protocol is used to determine the binding affinity of a test compound for the ADRA1D receptor.

Materials:

-

Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human ADRA1D receptor.[9]

-

Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).[4][10]

-

Non-specific Binding Control: Phentolamine (10 µM).[11]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compounds: Serial dilutions of the antagonist.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes (20-50 µg protein), [3H]-Prazosin (0.1-1.0 nM), and varying concentrations of the test compound in a final volume of 250 µL of assay buffer. For determining non-specific binding, replace the test compound with phentolamine.

-

Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with 4 mL of scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream event in the ADRA1D signaling pathway.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the ADRA1D receptor.[9]

-

Calcium-sensitive dye: Fluo-4 AM.

-

Agonist: Phenylephrine or norepinephrine.

-

Test Compounds: Serial dilutions of the antagonist.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (2-5 µM) in assay buffer for 60 minutes at 37°C.

-

Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test antagonist for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a pre-determined EC80 concentration of the agonist to all wells and immediately begin recording fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

-

Data Analysis: Determine the inhibitory effect of the antagonist by measuring the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value for the antagonist.

Drug Discovery Workflow

The process of discovering and developing a novel ADRA1D antagonist follows a logical progression of experimental stages.

Synthesis of ADRA1D Antagonists

The chemical synthesis of selective ADRA1D antagonists often involves multi-step reaction sequences to construct the core scaffolds and introduce substituents that confer selectivity.

General Synthesis Strategy for Phenylpiperazine Derivatives (e.g., BMY 7378)

A common structural motif in many α1-adrenergic antagonists is the phenylpiperazine moiety. The synthesis of compounds like BMY 7378, which is 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, generally involves the coupling of a substituted phenylpiperazine with a suitable electrophile attached to the desired second pharmacophore, in this case, the 8-azaspiro[4.5]decane-7,9-dione.[13]

A plausible synthetic route could involve:

-

Synthesis of 1-(2-methoxyphenyl)piperazine (B120316): This can be achieved through the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine.

-

Synthesis of 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione: The spirocyclic core can be prepared from cyclopentanone (B42830) and a suitable nitrogen-containing starting material, followed by alkylation with a dibromoethane.

-

Coupling Reaction: The final step involves the nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and 8-(2-bromoethyl)-8-azaspiro[4.5]decane-7,9-dione to yield BMY 7378.

General Synthesis Strategy for Quinazoline (B50416) Derivatives (e.g., Cystazosin)

Quinazoline-based antagonists, such as cystazosin, are another important class. The synthesis of these compounds typically starts with the construction of the quinazoline ring system. For example, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline can serve as a key intermediate.[14] This intermediate can then be further functionalized by nucleophilic substitution at the 2-position with a suitable piperazine (B1678402) derivative to introduce the desired side chain.

In Vivo Models

The evaluation of ADRA1D antagonists in vivo is critical to understanding their physiological effects. Genetically modified animal models, particularly ADRA1D receptor knockout mice (Adra1d -/-), have been instrumental in elucidating the role of this receptor subtype in blood pressure regulation.[15] Studies using these mice have shown a blunted pressor response to α1-adrenergic agonists like phenylephrine, confirming the involvement of the ADRA1D receptor in vasoconstriction.[15] These models are invaluable for assessing the efficacy and potential side effects of novel ADRA1D antagonists.

Conclusion

The discovery and development of selective ADRA1D receptor antagonists represent a promising avenue for the treatment of cardiovascular and other disorders. A thorough understanding of the receptor's signaling pathway, coupled with robust in vitro and in vivo screening assays, is essential for the identification and optimization of new therapeutic agents. The synthetic strategies outlined provide a foundation for the generation of diverse chemical libraries for screening and lead optimization. Future research will likely focus on developing antagonists with even greater subtype selectivity and improved pharmacokinetic profiles to maximize therapeutic benefit and minimize off-target effects.

References

- 1. Three distinct binding sites for [3H]-prazosin in the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous high density expression of human beta 2-adrenergic receptors in a mouse cell line previously lacking beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. genscript.com [genscript.com]

- 10. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α1A/B-Knockout mice explain the native α1D-adrenoceptor's role in vasoconstriction and show that its location is independent of the other α1-subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, screening, and molecular modeling of new potent and selective antagonists at the alpha 1d adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The α1D-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Alpha-1D Adrenergic Receptor (ADRA1D) in Central Nervous System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the alpha-1D adrenergic receptor (ADRA1D), a critical component of the adrenergic system within the central nervous system (CNS). This document provides a comprehensive overview of ADRA1D's function, from its molecular signaling pathways to its influence on complex behaviors and its implications in neurological and psychiatric disorders. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key research methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction to ADRA1D

The ADRA1D gene encodes the alpha-1D adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] These receptors are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine (B1671497), and are involved in a wide array of physiological processes.[2] The alpha-1 adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D, all of which primarily signal through the Gq/11 family of G-proteins.[3] While all three subtypes are present in the CNS, the ADRA1D subtype exhibits a distinct distribution and functional profile, suggesting a specialized role in neuronal signaling and brain function.[4] Dysregulation of ADRA1D signaling has been implicated in several conditions, including anxiety, depression, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[5]

Quantitative Data

Ligand Binding Affinities at Human α1-Adrenergic Receptor Subtypes

The following table summarizes the binding affinities (Ki, nM) of various antagonists for the human α1A, α1B, and α1D adrenergic receptor subtypes. The data is derived from studies using [3H]prazosin in whole-cell binding assays with CHO cells stably expressing the respective human receptor subtypes.[6]

| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) |

| Prazosin | 0.26 | 0.35 | 0.47 |

| Doxazosin | 0.26 | 0.35 | 0.47 |

| BMY 7378 | 95.5 | 229.1 | 4.0 |

| SNAP 5089 | 0.2 | >1000 | >1000 |

Data sourced from a comprehensive study on the affinity and selectivity of various compounds for human α1-adrenoceptors.[6]

ADRA1D mRNA Expression in Human Brain Regions

The following table presents the normalized mRNA expression levels (nTPM - normalized tags per million) of ADRA1D in various regions of the human brain, based on data from the Human Protein Atlas.[5]

| Brain Region | nTPM |

| Cerebral Cortex | 1.5 |

| Hippocampal formation | 1.2 |

| Amygdala | 0.9 |

| Basal ganglia | 0.8 |

| Thalamus | 1.1 |

| Hypothalamus | 0.9 |

| Midbrain | 0.6 |

| Cerebellum | 0.4 |

| Pons | 0.5 |

| Medulla oblongata | 0.6 |

| Spinal cord | 0.8 |

Data is based on "bulk" RNAseq of micro-punched brain areas and brain nuclei. The value represents the highest expression among the subregions included in the main brain structure.[5]

Behavioral Phenotypes in ADRA1D Knockout Mice

Studies using ADRA1D knockout (Adra1d -/-) mice have revealed the receptor's significant role in locomotor activity and exploratory behavior. A summary of key quantitative findings is presented below.

| Behavioral Test | Wild-Type (WT) Mice | ADRA1D Knockout (-/-) Mice | Percentage Change |

| Nightly Wheel-Running Activity (counts/night) | ~12,000 | ~6,000 | ~50% decrease |

| Exploratory Rearing (rears/5 min) | ~25 | ~15 | ~40% decrease |

| Amphetamine-Induced Hyperlocomotion (distance traveled) | Significant increase | Reduced increase | - |

Data is qualitatively and quantitatively summarized from studies on ADRA1D knockout mice, indicating a significant reduction in nocturnal and stimulus-induced locomotor activity.[7]

Signaling Pathways

Canonical Gq Signaling Pathway

ADRA1D activation by norepinephrine or epinephrine initiates a canonical signaling cascade through its coupling to the Gq alpha subunit of the heterotrimeric G protein. This pathway is fundamental to many of the receptor's physiological effects in the CNS.

Crosstalk with the STING Signaling Pathway

Recent evidence suggests a potential crosstalk between ADRA1D signaling and the Stimulator of Interferon Genes (STING) pathway, which is involved in innate immunity and neuroinflammation. This interaction may have significant implications for neurodegenerative diseases.

Experimental Protocols

Radioligand Binding Assay for ADRA1D

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the ADRA1D receptor.

Materials:

-

Cell membranes expressing ADRA1D

-

Radioligand (e.g., [3H]prazosin)

-

Test compound (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing ADRA1D in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the test compound, and the membrane preparation to each well. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Situ Hybridization for ADRA1D mRNA

This protocol outlines the detection of ADRA1D mRNA in brain tissue sections using a labeled antisense RNA probe.

Materials:

-

Frozen or paraffin-embedded brain sections

-

Labeled (e.g., digoxigenin (B1670575) or radioactive isotope) antisense RNA probe for ADRA1D

-

Hybridization buffer

-

Wash solutions (e.g., SSC buffers of varying stringency)

-

Blocking solution

-

Antibody conjugate (e.g., anti-digoxigenin-AP)

-

Chromogenic substrate (e.g., NBT/BCIP) or autoradiography emulsion

-

Microscope

Procedure:

-

Tissue Preparation: Section the brain tissue and mount on slides. Perform pre-treatment steps such as fixation, permeabilization with proteinase K, and acetylation.

-

Hybridization: Apply the labeled antisense probe in hybridization buffer to the tissue sections. Incubate overnight at an appropriate temperature (e.g., 55-65°C) to allow the probe to hybridize to the target mRNA.

-

Washing: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.

-

Detection (for non-radioactive probes):

-

Incubate the sections with a blocking solution to prevent non-specific antibody binding.

-

Apply an antibody conjugate that recognizes the label on the probe.

-

Wash to remove unbound antibody.

-

Add a chromogenic substrate that will produce a colored precipitate at the site of probe hybridization.

-

-

Detection (for radioactive probes):

-

Dip the slides in autoradiography emulsion and expose in the dark for an appropriate period.

-

Develop the emulsion to visualize the silver grains indicating the location of the radioactive probe.

-

-

Analysis: Counterstain the sections if desired and visualize the hybridization signal under a microscope.

Generation of ADRA1D Knockout Mice using CRISPR/Cas9

This protocol provides a general workflow for creating ADRA1D knockout mice.

Materials:

-

Cas9 nuclease (mRNA or protein)

-

Single guide RNA (sgRNA) targeting a critical exon of the ADRA1D gene

-

Fertilized mouse eggs

-

Micromanipulator and microinjection system

-

Pseudopregnant female mice

Procedure:

-

sgRNA Design and Synthesis: Design and synthesize sgRNAs that target a functionally important region of the ADRA1D gene, such as an early exon, to induce a frameshift mutation.

-

Microinjection: Prepare a microinjection mix containing Cas9 mRNA or protein and the sgRNA. Microinject this mixture into the cytoplasm or pronucleus of fertilized mouse eggs.

-

Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.

-

Genotyping: After birth, screen the resulting pups for the desired mutation in the ADRA1D gene using PCR and DNA sequencing.

-

Breeding: Breed the founder mice that carry the desired mutation to establish a stable knockout mouse line.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the role of ADRA1D in the CNS.

Conclusion

The alpha-1D adrenergic receptor plays a crucial and distinct role in the central nervous system. Its specific expression patterns, signaling through the Gq pathway, and influence on locomotor and cognitive functions highlight its importance as a potential therapeutic target for a range of neurological and psychiatric disorders. The experimental approaches detailed in this guide provide a framework for researchers and drug development professionals to further elucidate the complex functions of ADRA1D and to explore its therapeutic potential. Future research focusing on the development of subtype-selective ligands and a deeper understanding of its signaling crosstalk will be instrumental in translating our knowledge of ADRA1D into novel clinical applications.

References

- 1. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Computational design and experimental characterization of GPCR segment models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brain tissue expression of ADRA1D - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alpha 1d Adrenoceptor signaling is required for stimulus induced locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of the Alpha-1D Adrenergic Receptor: A Guide to Antagonist Interactions and Experimental Approaches

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

The alpha-1D adrenergic receptor (ADRA1D), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical player in cardiovascular regulation and other physiological processes. Its role in pathophysiology has made it an attractive target for therapeutic intervention. However, the rational design of novel antagonists has been hampered by the lack of a high-resolution experimental structure. This technical guide provides a comprehensive overview of the current understanding of the ADRA1D receptor's structure, with a focus on its interactions with antagonists. In the absence of an experimentally determined crystal structure, this document discusses homology modeling approaches, key residues in the antagonist binding pocket identified through mutagenesis studies, and a summary of known antagonist binding affinities. Furthermore, it outlines the standardized experimental protocols for GPCR structure determination and binding assays that will be pivotal in the eventual elucidation of the ADRA1D receptor structure.

Introduction

The alpha-1 adrenergic receptors, comprising subtypes α1A, α1B, and α1D, are integral membrane proteins that mediate the physiological effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[1][2][3] The ADRA1D subtype is known to be involved in various physiological processes, including smooth muscle contraction and neurotransmitter release.[4] These receptors signal primarily through the Gq/11 family of G-proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades.[1][2] Dysregulation of ADRA1D signaling has been implicated in conditions such as hypertension.[4]

Despite the therapeutic importance of targeting ADRA1D, a high-resolution crystal structure of the receptor, particularly in complex with antagonists, remains elusive. This absence of structural data presents a significant challenge for structure-based drug design. This guide aims to consolidate the existing knowledge derived from computational modeling, mutagenesis studies, and pharmacological assays to provide a detailed understanding of ADRA1D-antagonist interactions.

Predicted Structure and Antagonist Binding Pocket

In the absence of an experimental structure, homology modeling has been the primary tool for gaining insights into the three-dimensional architecture of the ADRA1D receptor. These models are typically based on the crystal structures of related GPCRs, such as bovine rhodopsin or other adrenergic receptor subtypes.[5][6]

Mutagenesis studies have been instrumental in identifying key amino acid residues within the transmembrane (TM) domains that are crucial for antagonist binding. For the closely related α1a-adrenergic receptor, studies have highlighted the importance of residues in TM3 and TM4 for the binding of antagonists like prazosin (B1663645) and tamsulosin.[5] It is highly probable that analogous residues in the ADRA1D receptor play a similar role in forming the antagonist binding pocket.

Quantitative Analysis of Antagonist Binding

A variety of antagonists have been characterized for their affinity and selectivity towards the ADRA1D receptor. The binding affinity is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A summary of binding data for selected antagonists is presented in Table 1.

| Antagonist | Receptor Subtype | pKi | Reference |

| BMY 7378 | ADRA1D | 8.6 | [7] |

| Doxazosin (B1670899) | ADRA1A/1B/1D | Non-selective | [7][8] |

| Tamsulosin | ADRA1A/1D | High affinity | [8] |

| Prazosin | ADRA1A/1B/1D | High affinity | [9] |

| Alfuzosin | ADRA1A/1B/1D | Non-selective | [9] |

| RS 17053 | ADRA1A | High selectivity | [9] |

Table 1: Binding Affinities of Selected Antagonists for Adrenergic Receptor Subtypes. This table summarizes the reported binding affinities (pKi) of various antagonists. BMY 7378 is a notable antagonist with selectivity for the ADRA1D subtype.[7] Many other antagonists, such as doxazosin and prazosin, exhibit high affinity but are non-selective across the α1-adrenergic receptor subtypes.[7][8][9]

Experimental Protocols

The determination of the crystal structure of a GPCR like ADRA1D is a multi-step process that requires overcoming challenges related to protein expression, stability, and crystallization.[10]

General Workflow for GPCR Structure Determination

The following diagram illustrates a typical workflow for determining the structure of a GPCR.

Figure 1: General Experimental Workflow for GPCR Structure Determination. This diagram outlines the key stages involved in determining the crystal structure of a G protein-coupled receptor.

Radioligand Binding Assay Protocol

Radioligand binding assays are fundamental for quantifying the interaction between a receptor and a ligand.

Objective: To determine the binding affinity (Ki) of an unlabeled antagonist for the ADRA1D receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human ADRA1D receptor.

-

Radiolabeled ligand (e.g., [3H]prazosin).

-

Unlabeled antagonist of interest.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]

ADRA1D Signaling Pathway

The ADRA1D receptor primarily signals through the Gαq pathway, as depicted in the following diagram.

Figure 2: ADRA1D Receptor Signaling Pathway. This diagram illustrates the canonical Gq-coupled signaling cascade initiated by the activation of the ADRA1D receptor.

Future Outlook

The determination of the high-resolution crystal structure of the ADRA1D receptor, particularly in complex with selective antagonists, remains a paramount goal in the field. Such a structure would provide invaluable insights into the molecular basis of antagonist recognition and selectivity, thereby paving the way for the rational design of novel and more effective therapeutics. Advances in GPCR stabilization techniques, such as the use of fusion partners and nanobodies, coupled with developments in cryo-electron microscopy (cryo-EM), offer promising avenues for overcoming the current hurdles in ADRA1D structure determination.[11][12][13]

Conclusion

While an experimental structure of the ADRA1D receptor is not yet available, a combination of computational modeling, mutagenesis data, and pharmacological characterization has provided a foundational understanding of its structure and interactions with antagonists. This guide has summarized the current state of knowledge, presented key quantitative data, and outlined the standard experimental protocols that will be essential for future structural elucidation. The continued application of these techniques holds the promise of revealing the detailed architecture of the ADRA1D receptor, which will undoubtedly accelerate the development of next-generation therapeutics targeting this important receptor.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. genecards.org [genecards.org]

- 3. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. ADRA1D Knockout Cell Lines - CD Biosynsis [biosynsis.com]

- 5. Mutational analysis of the alpha 1a-adrenergic receptor binding pocket of antagonists by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling the interactions between alpha(1)-adrenergic receptors and their antagonists. | BioGRID [thebiogrid.org]

- 7. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Progress in the Structure Determination of GPCRs, a Membrane Protein Family with High Potential as Pharmaceutical Targets | Springer Nature Experiments [experiments.springernature.com]

- 12. An Online Resource for GPCR Structure Determination and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Core of ADRA1D Receptor Antagonism: An In-depth Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the α1D-adrenergic receptor (ADRA1D), a G protein-coupled receptor (GPCR) implicated in various physiological processes. Understanding the molecular interactions governing antagonist binding is paramount for the rational design of selective and efficacious therapeutics. This document summarizes quantitative binding data, details experimental protocols for its determination, and visualizes the associated signaling pathways and experimental workflows.

Introduction to the ADRA1D Receptor and its Signaling

The α1D-adrenergic receptor is a member of the α1-adrenoceptor family, which also includes the α1A and α1B subtypes. These receptors are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine, and are involved in a myriad of physiological functions. The ADRA1D receptor, in particular, is known to couple to the Gq/11 family of G-proteins[1][2]. Upon agonist binding, the receptor undergoes a conformational change, activating the Gq protein. This initiates a downstream signaling cascade through the activation of phospholipase C (PLC)[3][4][5][6][7][8][9][10]. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[3][4][5][6][11]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol[3][4][6]. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses[3][6][10].

ADRA1D Signaling Pathway

ADRA1D Antagonist Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (antagonist) and its receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of various antagonists for the human ADRA1D receptor, as determined by radioligand binding assays.

Table 1: Binding Affinity (Ki/pKi) of Selective and Non-Selective Antagonists for the Human ADRA1D Receptor

| Antagonist | Ki (nM) | pKi (-log(Ki)) | Selectivity Profile | Reference(s) |

| BMY 7378 | ~0.4 | 9.4 | α1D-selective | [11] |

| Doxazosin | ~0.47 | 8.33 | Non-selective α1 | [1] |

| Prazosin (B1663645) | - | 9.4 | Non-selective α1 | [12] |

| Tamsulosin | - | - | α1A/α1D > α1B | [10] |

| Alfuzosin | - | - | Non-selective α1 | [13] |

| Terazosin | - | - | Non-selective α1 | [14][15] |

| Silodosin | - | - | α1A > α1D > α1B | [10] |

| Naftopidil | - | - | α1D = α1A > α1B | [10] |

Note: Ki and pKi values can vary between studies depending on the experimental conditions.

ADRA1D Antagonist Binding Kinetics

While binding affinity describes the equilibrium state of a drug-receptor interaction, binding kinetics provide insight into the rates at which this equilibrium is reached. The key kinetic parameters are:

-

Association rate constant (kon): The rate at which an antagonist binds to the receptor.

-

Dissociation rate constant (koff): The rate at which an antagonist unbinds from the receptor.

-

Residence Time (RT): The reciprocal of the dissociation rate constant (1/koff), representing the average duration a drug is bound to its target.

A longer residence time can lead to a more sustained pharmacological effect in vivo.

Table 2: Kinetic Parameters of Antagonists for the α1-Adrenergic Receptors

| Antagonist | Receptor | k_off (min⁻¹) | Residence Time (min) | Reference(s) |

| [³H]-Prazosin | α1 (Rat Thoracic Aorta) | 0.078 | ~12.8 | [12] |

Note: Comprehensive kinetic data (kon, koff) for a wide range of antagonists specifically at the human ADRA1D receptor is limited in the current literature. The value for prazosin is provided as an example of kinetic data for a non-selective α1-antagonist.

Experimental Protocols

Radioligand binding assays are the gold standard for determining the binding affinity and kinetics of receptor ligands. These assays utilize a radiolabeled ligand that binds to the receptor of interest.

Equilibrium Competition Binding Assay (for Ki determination)

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow: Competition Binding Assay

References

- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. Video: IP3/DAG Signaling Pathway [jove.com]

- 5. Reactome | DAG and IP3 signaling [reactome.org]

- 6. google.com [google.com]

- 7. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. α1 Adrenoreceptor antagonism mitigates extracellular mitochondrial DNA accumulation in lung fibrosis models and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Selective Alpha-1D Adrenoceptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of selective antagonists for the alpha-1D adrenergic receptor (α1D-AR). It covers their binding affinities, functional potencies, and the experimental methodologies used for their characterization, offering a valuable resource for researchers in pharmacology and drug development.

The alpha-1 adrenergic receptors, a class of G protein-coupled receptors, are divided into three subtypes: α1A, α1B, and α1D.[1] These receptors are crucial in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine.[1] While all three subtypes couple to Gq/11 proteins to initiate intracellular signaling cascades, their distinct tissue distributions and physiological roles have made them attractive targets for therapeutic intervention.[1] The α1D-AR subtype, in particular, has garnered interest for its potential involvement in cardiovascular regulation and other physiological processes.

Pharmacological Characterization of Selective α1D-AR Antagonists

The development of selective antagonists has been instrumental in elucidating the specific functions of the α1D-adrenoceptor. The pharmacological profile of these compounds is primarily defined by their binding affinity (Ki) and their functional potency (pA2 or IC50) at the α1D-AR subtype relative to the α1A and α1B subtypes.

Key Selective Antagonists

BMY 7378 is a well-characterized and widely used selective α1D-AR antagonist.[2] It exhibits significantly higher affinity for the α1D subtype compared to the α1A and α1B subtypes.[2]

A-315456 is another potent and selective α1D-AR antagonist.[3][4] Radioligand binding assays have demonstrated its high affinity for the α1D-adrenoceptor with weaker affinities for the α1A and α1B subtypes.[3][4] Functional assays have further confirmed its antagonist activity and selectivity.[3][4]

Quantitative Data Summary

The binding affinities and functional potencies of key α1D-adrenoceptor antagonists are summarized in the tables below. This data is crucial for comparing the selectivity profiles of different compounds and for designing experiments to probe α1D-AR function.

Table 1: Binding Affinities (pKi) of Antagonists at Human α1-Adrenoceptor Subtypes

| Compound | pKi at α1A-AR | pKi at α1B-AR | pKi at α1D-AR | α1D vs α1A Selectivity (fold) | α1D vs α1B Selectivity (fold) | Reference |

| BMY 7378 | 6.1 | 6.2 | 8.2 (rat), 9.4 (human) | ~126 (rat), ~1995 (human) | ~100 (rat), ~1585 (human) | [2] |

| A-315456 | 6.23 | 7.86 | 8.71 | ~302 | ~7.1 | [3][4] |

| Tamsulosin | - | - | 10.1 (rat aorta) | - | - | [5] |

| Prazosin | - | - | - | Non-selective | Non-selective | [6] |

| Doxazosin | 8.58 | 8.46 | 8.33 | Non-selective | Non-selective | [7] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values.

Table 2: Functional Antagonist Potencies (pA2) of Antagonists

| Compound | Tissue/Assay System | pA2 Value | Reference |

| A-315456 | Rat Aorta (α1D) | 8.34 | [3][4] |

| Tamsulosin | Rat Aorta (α1D) | 10.1 | [5] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Key Experimental Methodologies

The characterization of selective α1D-AR antagonists relies on robust and reproducible experimental protocols. The two primary methods used are radioligand binding assays and functional assays, such as calcium mobilization.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.[8] They directly measure the binding of a radiolabeled ligand to the receptor of interest. Competition binding assays are used to determine the affinity of unlabeled compounds (like a novel antagonist) by measuring their ability to displace the radiolabeled ligand.

Detailed Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation:

-

Cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated by differential centrifugation.[9]

-

The protein concentration of the membrane preparation is determined using a suitable method like the BCA assay.[9]

-

-

Binding Reaction:

-

The assay is typically performed in a 96-well plate format.[10]

-

Each well contains the cell membrane preparation, a fixed concentration of a radioligand (e.g., [3H]prazosin), and varying concentrations of the unlabeled antagonist being tested.[7]

-

To determine non-specific binding, a high concentration of a known non-selective antagonist (e.g., tamsulosin) is added to a set of wells.[7]

-

The plates are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours).[7][8]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[10]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[10]

-

The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.

-

The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Functional Assays: Calcium Mobilization

Since α1D-adrenoceptors are coupled to Gq/11 proteins, their activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[1] Calcium mobilization assays measure this change in [Ca2+]i to determine the functional potency of antagonists.

Detailed Protocol: Fluorometric Calcium Mobilization Assay

-

Cell Culture and Plating:

-

Cells stably expressing the α1D-adrenoceptor are seeded into black-walled, clear-bottom 96- or 384-well plates and grown to near confluence.[11]

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[11] Probenecid may be included to prevent dye leakage from the cells.[11]

-

The incubation is carried out at 37°C for a specific duration (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified into its active form.[11]

-

-

Antagonist Pre-incubation:

-

The dye-loading solution is removed, and the cells are washed with assay buffer.

-

Different concentrations of the antagonist are added to the wells, and the plate is incubated for a defined period to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., a FlexStation or FDSS).

-

A baseline fluorescence reading is taken before the addition of an agonist (e.g., norepinephrine or phenylephrine).

-

The agonist is then added, and the change in fluorescence intensity is monitored over time.[12] The increase in fluorescence corresponds to the increase in intracellular calcium.[12]

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The data is plotted as the agonist-induced response versus the logarithm of the antagonist concentration.

-

The IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is determined.

-

The pA2 value can be calculated using the Schild equation for competitive antagonists.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the α1D-adrenoceptor signaling pathway and the workflows for the key experimental protocols.

Alpha-1D Adrenoceptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

Experimental Workflow: Calcium Mobilization Assay

Conclusion

The development and characterization of selective alpha-1D adrenoceptor antagonists are pivotal for advancing our understanding of the physiological and pathophysiological roles of this receptor subtype. Compounds like BMY 7378 and A-315456 have proven to be valuable pharmacological tools. The rigorous application of experimental methodologies such as radioligand binding and calcium mobilization assays is essential for accurately determining the pharmacological profiles of new chemical entities. This guide provides a foundational framework for researchers and drug development professionals working to identify and characterize the next generation of selective α1D-AR modulators.

References

- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A-315456: a selective alpha(1D)-adrenoceptor antagonist with minimal dopamine D(2) and 5-HT(1A) receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

ADRA1D Receptor in Prostate Cancer: A Technical Guide for Researchers

Unveiling the Role of the α1D-Adrenergic Receptor in Prostate Cancer Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The alpha-1D adrenergic receptor (ADRA1D), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a significant factor in the progression of prostate cancer.[1] Aberrant signaling through adrenergic receptors is increasingly implicated in various cancers, and ADRA1D, in particular, has been shown to be overexpressed in prostate cancer cells, contributing to their proliferation and motility. This technical guide provides a comprehensive overview of ADRA1D expression in prostate cancer cells, the associated signaling pathways, and detailed experimental protocols for its investigation.

Quantitative Expression of ADRA1D in Prostate Cancer

Studies have consistently demonstrated the upregulation of ADRA1D at both the mRNA and protein levels in prostate cancer cell lines and patient tissues when compared to benign prostatic hyperplasia (BPH).[2][3] The hormone-refractory prostate cancer cell lines, PC3 and DU145, are frequently used models in these investigations and show notable ADRA1D expression.

Table 1: ADRA1D mRNA Expression in Prostate Cancer Cells

| Cell Line | Cancer Type | ADRA1D mRNA Expression Level | Method | Reference |

| PC3 | Prostate Adenocarcinoma (Androgen-Independent) | Co-expressed with TRPV1 | Cytofluorimetry | [2] |

| DU145 | Prostate Carcinoma (Androgen-Independent) | Co-expressed with TRPV1 | Cytofluorimetry | [2] |

| LNCaP | Prostate Adenocarcinoma (Androgen-Sensitive) | Co-expressed with TRPV1 | Cytofluorimetry | [2] |

| Prostate Cancer Tissue | Prostate Adenocarcinoma | Increased compared to BPH specimens | quantitative RT-PCR | [2] |

| BPH Tissue | Benign Prostatic Hyperplasia | Lower than Prostate Cancer Tissue | quantitative RT-PCR | [2] |

Table 2: ADRA1D Protein Expression in Prostate Cancer Cells

| Cell Line/Tissue | Cancer Type | ADRA1D Protein Expression Level | Method | Reference |

| PC3 | Prostate Adenocarcinoma (Androgen-Independent) | Co-localized with TRPV1 | Confocal Microscopy | [2] |

| DU145 | Prostate Carcinoma (Androgen-Independent) | Co-localized with TRPV1 | Confocal Microscopy | [2] |

| LNCaP | Prostate Adenocarcinoma (Androgen-Sensitive) | Co-localized with TRPV1 | Confocal Microscopy | [2] |

| Human Prostate Lysate | Not Applicable | Detected at ~55 kDa | Western Blot | |

| Prostate Cancer Tissue | Prostate Adenocarcinoma | Co-localized with TRPV1 | Fluorescence Microscopy | [2] |

The ADRA1D Signaling Cascade in Prostate Cancer

The pro-proliferative effects of ADRA1D in prostate cancer are primarily mediated through the Gq/11 family of G-proteins.[4][5] Activation of ADRA1D by its endogenous ligand, norepinephrine (B1679862), initiates a downstream signaling cascade that promotes cell growth. A key aspect of this pathway is its cross-talk with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is also co-expressed in prostate cancer cells.[2][6][7]

Activation of the ADRA1D receptor by norepinephrine leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade culminates in the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a well-known driver of cell proliferation.[2][6][8] The interplay with TRPV1 contributes to the Ca2+ influx, further amplifying the signaling cascade.[2][6]

ADRA1D Signaling Pathway in Prostate Cancer Cells.

Experimental Protocols for the Study of ADRA1D

A multi-faceted approach is required to thoroughly investigate the expression and function of ADRA1D in prostate cancer. The following diagram illustrates a typical experimental workflow.

Experimental Workflow for ADRA1D Investigation.

Quantitative Real-Time PCR (qRT-PCR) for ADRA1D mRNA Expression

This protocol is for the quantification of ADRA1D mRNA levels in prostate cancer cell lines.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

qPCR instrument (e.g., ABI 7900HT)

-

Human ADRA1D specific primers:

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

-

Nuclease-free water

Procedure:

-

RNA Extraction: Isolate total RNA from cultured prostate cancer cells according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 10 µM each), and nuclease-free water.

-

Add 2 µL of cDNA template to each well of a 96-well qPCR plate.

-

Add the master mix to each well for a final reaction volume of 20 µL.

-

Include no-template controls for each primer set.

-

-

qPCR Amplification:

-

Perform the qPCR using a standard three-stage program:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.[9]

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for ADRA1D and the housekeeping gene.

-

Calculate the relative expression of ADRA1D using the ΔΔCt method.

-

Western Blotting for ADRA1D Protein Expression

This protocol details the detection and quantification of ADRA1D protein in prostate cancer cell lysates.

Materials:

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody:

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cultured cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary ADRA1D antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The expected band for ADRA1D is approximately 55-60 kDa.

-

-

Data Analysis:

-

Perform densitometric analysis of the bands using software such as ImageJ. Normalize the ADRA1D band intensity to a loading control (e.g., β-actin, GAPDH).

-

Immunohistochemistry (IHC) for ADRA1D in Prostate Tissue

This protocol describes the localization of ADRA1D protein in formalin-fixed, paraffin-embedded (FFPE) human prostate tissue sections.

Materials:

-

FFPE human prostate tissue sections (5-8 μm)

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (10 mM sodium citrate (B86180) buffer, pH 6.0)

-

3% Hydrogen peroxide in methanol (B129727)

-

Blocking buffer (e.g., 10% normal goat serum)

-

Primary antibody:

-

Biotinylated secondary antibody and streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[8]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[8][14]

-

Peroxidase Blocking: Block endogenous peroxidase activity with 3% H2O2 in methanol for 10 minutes.[8]

-

Blocking: Block non-specific binding with blocking buffer for 30 minutes at room temperature.[14]

-

Primary Antibody Incubation: Incubate the sections with the primary ADRA1D antibody overnight at 4°C.[14]

-

Secondary Antibody and Detection:

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes.

-

Wash with PBS.

-

Incubate with streptavidin-HRP for 30 minutes.

-

Wash with PBS.

-

-

Staining and Visualization:

-

Apply DAB substrate and monitor for color development.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Analysis: Examine the slides under a microscope to assess the localization and intensity of ADRA1D staining.

Cell Viability Assay

This protocol outlines the use of an MTT or CellTiter-Glo assay to assess the effect of ADRA1D modulation on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cells (e.g., PC3, DU145)

-

96-well plates

-

MTT solution (5 mg/mL in PBS) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[16][17][18]

-

Plate reader (absorbance or luminescence)

Procedure (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[19]

-

Treatment: Treat the cells with various concentrations of the ADRA1D antagonist for 24-72 hours.[19]

-

MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[20]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Procedure (CellTiter-Glo® Assay):

-

Cell Seeding and Treatment: Follow steps 1 and 2 as for the MTT assay.

-

Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[18]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

siRNA-Mediated Knockdown of ADRA1D

This protocol describes the transient knockdown of ADRA1D expression in prostate cancer cells using small interfering RNA (siRNA).

Materials:

-

Prostate cancer cells (e.g., PC3, DU145)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX transfection reagent

-

siRNA targeting human ADRA1D (specific sequences should be obtained from peer-reviewed publications or validated commercial suppliers)

-

Non-targeting control siRNA

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates so that they will be 70-80% confluent at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and fresh medium.

-

Incubation: Incubate the cells at 37°C for 48-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels using the protocols described above.